molecular formula C9H12ClNO2 B2870942 (3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride CAS No. 2413848-90-3

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride

Cat. No. B2870942
CAS RN: 2413848-90-3
M. Wt: 201.65
InChI Key: HCUMBNVFLOJFSA-VXNVDRBHSA-N
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Description

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. It belongs to the class of chromenols and is commonly referred to as 3,4-DHAP. In

Mechanism of Action

The mechanism of action of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant genes.
Biochemical and Physiological Effects
((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

One of the main advantages of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for the research of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride. One of the areas of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential in the treatment of cancer. It has been shown to have anti-tumor effects, and further research is needed to explore its potential as a cancer treatment. Additionally, there is a need for the development of novel synthesis methods that can improve the yield and purity of ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride.

Synthesis Methods

((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride can be synthesized using a multi-step process that involves the reaction of 3,4-dihydrocoumarin with various reagents. One of the most commonly used methods involves the reaction of 3,4-dihydrocoumarin with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction yields the intermediate product, which is then further reacted with sodium cyanoborohydride to produce ((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride.

Scientific Research Applications

((3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVQOJAFITPOU-PRCZDLBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C2O1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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